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Introduction
Cobalt tetracarbonyl hydride, with the chemical formula HCo(CO)₄, is a pivotal

organometallic compound that has garnered significant attention in both industrial and

academic research.[1] First described by Hieber in the early 1930s, it holds the distinction of

being the second transition metal hydride to be discovered.[1] This volatile, yellow liquid is

renowned for its catalytic prowess, particularly in hydroformylation reactions, a cornerstone of

industrial organic synthesis.[1] Despite its operational challenges stemming from its inherent

instability, HCo(CO)₄ remains a subject of intense study due to its unique chemical properties

and reactivity. This technical guide provides a comprehensive overview of the physical and

chemical properties of cobalt tetracarbonyl hydride, detailed experimental protocols for its

synthesis and use, and an exploration of its primary applications.

Physical and Chemical Properties
Cobalt tetracarbonyl hydride is a light yellow, volatile liquid characterized by an offensive and

intolerable odor.[1] It is thermally unstable and readily decomposes, especially in the absence

of a high partial pressure of carbon monoxide, to form dicobalt octacarbonyl (Co₂(CO)₈) and

hydrogen gas.[1] This decomposition is noticeable as the pure, colorless compound develops a

yellow tinge upon melting.[1]
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Table 1: Physical Properties of Cobalt Tetracarbonyl
Hydride

Property Value Reference(s)

Chemical Formula C₄HCoO₄ [1]

Molar Mass 171.98 g/mol [1]

Appearance Light yellow liquid [1]

Odor
Offensive, intolerable,

nauseating
[1]

Melting Point -26.2 °C [1]

Boiling Point 47 °C [1]

Solubility in Water 0.05% (20 °C) [1]

Solubility
Soluble in hexane, toluene,

ethanol
[1]

Vapor Pressure >1 atm (20 °C) [1]

Structure and Bonding
HCo(CO)₄ adopts a trigonal bipyramidal structure with C₃ᵥ symmetry.[1] The hydride ligand

occupies an axial position, with the three equatorial carbonyl ligands slightly bent out of the

equatorial plane.[1] Gas-phase electron diffraction studies have determined the Co-H and Co-C

bond distances.[1] The oxidation state of cobalt in this compound is +1.[1]

Table 2: Structural Parameters of Cobalt Tetracarbonyl
Hydride
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Parameter Value Reference(s)

Molecular Geometry Trigonal bipyramidal [1]

Symmetry C₃ᵥ [1]

Co-H Bond Distance 1.556 Å [1]

Co-CO Bond Distance 1.764 Å [1]

Acidity
A remarkable feature of cobalt tetracarbonyl hydride is its high acidity for a transition-metal

hydride.[1] This acidity is a key aspect of its reactivity in catalytic cycles.[2] The stability of the

resulting conjugate base, the tetracarbonylcobaltate anion ([Co(CO)₄]⁻), contributes to this

pronounced acidity.[2]

Table 3: Acidity of Cobalt Tetracarbonyl Hydride
Solvent pKₐ Reference(s)

Water 1 [1]

Acetonitrile 8.3 [1]

Chemical Reactivity
Decomposition: Cobalt tetracarbonyl hydride is thermally unstable and decomposes to

dicobalt octacarbonyl and hydrogen.[1] This equilibrium is sensitive to temperature and the

partial pressure of carbon monoxide.[2] The thermodynamic parameters for this equilibrium

have been determined.[1][2]

Table 4: Thermodynamic Parameters for the
Decomposition of HCo(CO)₄

Parameter Value Reference(s)

ΔH 4.054 kcal/mol [1][2]

ΔS -3.067 cal/(mol·K) [1][2]
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Ligand Substitution: The carbonyl ligands in HCo(CO)₄ can be readily substituted by other

Lewis bases, such as tertiary phosphines.[1] For instance, triphenylphosphine reacts to form

HCo(CO)₃PPh₃ and HCo(CO)₂(PPh₃)₂.[1] These phosphine-substituted derivatives are

generally more stable and less acidic than the parent hydride and are utilized to enhance

catalyst selectivity in industrial hydroformylation processes.[1]

Experimental Protocols
Due to its instability, cobalt tetracarbonyl hydride is typically generated in situ for immediate

use in catalytic reactions.

Experimental Workflow for in situ Synthesis

Dicobalt Octacarbonyl
(Co₂ (CO)₈)

High-Pressure ReactorHydrogen Gas
(H₂)

Solvent
(e.g., Toluene)

Cobalt Tetracarbonyl Hydride
(HCo(CO)₄)
(in solution)

High Pressure
High Temperature

Click to download full resolution via product page

Caption: Workflow for the in situ generation of HCo(CO)₄.

Protocol for in situ Generation of Cobalt Tetracarbonyl Hydride:

Reactor Preparation: A high-pressure autoclave reactor is charged with dicobalt octacarbonyl

(Co₂(CO)₈) and an appropriate solvent (e.g., toluene).

Purging: The reactor is sealed and purged several times with syngas (a mixture of carbon

monoxide and hydrogen) to remove any air.
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Pressurization and Heating: The reactor is pressurized with syngas to the desired pressure

(typically 100-400 bar) and heated to the reaction temperature (typically 100-250 °C).[3]

Formation of HCo(CO)₄: Under these conditions, dicobalt octacarbonyl reacts with hydrogen

to form cobalt tetracarbonyl hydride in solution, which can then be used directly for

catalysis. The reaction is as follows: Co₂(CO)₈ + H₂ ⇌ 2 HCo(CO)₄.[4]

Protocol for Laboratory-Scale Hydroformylation of 1-
Octene
This protocol describes a typical laboratory-scale hydroformylation of 1-octene using in situ

generated cobalt tetracarbonyl hydride.

Catalyst Precursor: In a high-pressure autoclave, dicobalt octacarbonyl is dissolved in a

suitable solvent such as toluene.

Reactant Addition: 1-octene is added to the reactor.

Reaction Conditions: The reactor is sealed, purged with syngas (CO/H₂), and then

pressurized to the desired pressure (e.g., 30 bar). The mixture is heated to the reaction

temperature (e.g., 140 °C) with stirring.[2]

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as

gas chromatography (GC) to observe the consumption of 1-octene and the formation of

nonanal isomers.

Work-up: After the reaction is complete, the reactor is cooled to room temperature, and the

excess pressure is carefully vented. The reaction mixture is then typically analyzed to

determine the conversion and selectivity. The cobalt catalyst can be recovered by oxidation

to a water-soluble Co²⁺ salt.[5]

Signaling Pathways and Logical Relationships
The most significant application of cobalt tetracarbonyl hydride is in the hydroformylation of

alkenes, a process that follows the Heck-Breslow mechanism.

Heck-Breslow Mechanism for Hydroformylation
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Caption: The Heck-Breslow catalytic cycle for hydroformylation.
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The catalytic cycle begins with the dissociation of a carbonyl ligand from HCo(CO)₄ to form the

coordinatively unsaturated and highly reactive HCo(CO)₃.[6] This species then coordinates with

an alkene, which subsequently undergoes migratory insertion of the hydride to form an alkyl-

cobalt intermediate.[6] Carbonyl insertion into the cobalt-alkyl bond leads to an acyl-cobalt

complex.[6] Oxidative addition of hydrogen followed by reductive elimination releases the

aldehyde product and regenerates the active catalyst, HCo(CO)₃, which can then re-enter the

catalytic cycle.[6]

Safety and Handling
Cobalt tetracarbonyl hydride is a hazardous substance and must be handled with extreme

caution in a well-ventilated fume hood.[5] It is flammable and decomposes in air.[1] Personal

protective equipment, including appropriate gloves, safety goggles, and a lab coat, should be

worn at all times.[4] Due to its high volatility and toxicity, inhalation and skin contact must be

avoided. All waste containing this compound should be disposed of following institutional and

national guidelines for hazardous chemical waste.[7]

Conclusion
Cobalt tetracarbonyl hydride, despite its challenging handling requirements, remains a

fundamentally important compound in the field of organometallic chemistry and industrial

catalysis. Its unique combination of acidity and catalytic activity in hydroformylation has paved

the way for the large-scale production of aldehydes, which are versatile intermediates in the

synthesis of a vast array of chemical products. A thorough understanding of its physical and

chemical properties, as detailed in this guide, is essential for its safe and effective use in

research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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